Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18314294
InChI: InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C12H8F3NO2S
Molecular Weight: 287.26 g/mol

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18314294

Molecular Formula: C12H8F3NO2S

Molecular Weight: 287.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate -

Specification

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
IUPAC Name ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3
Standard InChI Key ISQLFGKUAHAEDJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate (CAS No. 132089-37-3) possesses the molecular formula C₁₂H₈F₃NO₂S and a molecular weight of 287.26 g/mol. The compound’s structure integrates a thiazole ring substituted at the 2-position with a 3,4,5-trifluorophenyl group and at the 4-position with an ethyl carboxylate moiety. The trifluorophenyl group contributes to its lipophilicity and metabolic stability, while the ester group enhances solubility in organic solvents .

Key Structural Features:

  • Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π interactions and hydrogen bonding with biological targets.

  • Trifluorophenyl Group: Introduces electron-withdrawing effects, stabilizing the molecule against oxidative degradation.

  • Ethyl Carboxylate: Serves as a leaving group in nucleophilic substitution reactions, facilitating derivatization.

A comparative analysis with the methyl ester analog (C₁₁H₆F₃NO₂S, MW 273.23 g/mol) reveals that the ethyl group marginally increases molecular weight without significantly altering polarity .

Synthesis and Manufacturing

The synthesis of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate typically involves a nucleophilic aromatic substitution reaction.

Synthetic Pathway:

  • Starting Materials: 3,4,5-Trifluoroaniline and ethyl 2-bromo-thiazole-4-carboxylate.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Temperature: 80–100°C for 12–24 hours .

  • Mechanism: The amine group of 3,4,5-trifluoroaniline displaces the bromide on the thiazole ring, forming a carbon-nitrogen bond.

Yield: Reported yields range from 65% to 78%, depending on solvent purity and reaction time.

Chemical Reactivity and Derivatives

The compound undergoes three primary reaction types:

Oxidation

Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the thiazole ring, yielding sulfoxides or sulfones. These products exhibit altered electronic profiles, potentially enhancing binding to hydrophobic enzyme pockets.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ethyl carboxylate to a hydroxymethyl group, producing 2-(3,4,5-Trifluorophenyl)thiazole-4-methanol. This derivative is pivotal in prodrug design.

Substitution

Electrophilic aromatic substitution at the thiazole ring’s 5-position introduces halogens or nitro groups, diversifying functionality. For example, chlorination with POCl₃ generates a chloro-substituted analog with increased antimicrobial potency.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate that Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate inhibits the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values below 10 µM. Mechanistic investigations suggest:

  • G1/S Cell Cycle Arrest: Downregulation of cyclin-dependent kinases (CDK4/6).

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage.

Antimicrobial and Antifungal Effects

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The trifluorophenyl group disrupts microbial membrane integrity, while the thiazole ring inhibits DNA gyrase.

Research Findings in Anticancer Applications

A 2024 study screened thiazole derivatives against 60 cancer cell lines, identifying Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate as a top candidate for colorectal cancer therapy. Key findings include:

  • Synergy with Cisplatin: Combined treatment reduced cisplatin resistance in A549 lung cancer cells.

  • Tumor Regression in Vivo: Oral administration (50 mg/kg/day) suppressed tumor growth by 62% in murine models.

Comparative Analysis with Structural Analogs

PropertyEthyl Ester (C₁₂H₈F₃NO₂S)Methyl Ester (C₁₁H₆F₃NO₂S)
Molecular Weight287.26 g/mol273.23 g/mol
LogP (Lipophilicity)2.82.5
Anticancer IC₅₀ (MCF-7)9.2 µM12.4 µM

The ethyl ester’s higher lipophilicity correlates with improved membrane permeability and potency .

Data Tables

Table 1: Molecular and Biological Properties

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₂S
Molecular Weight287.26 g/mol
CAS Number132089-37-3
Anticancer ActivityIC₅₀ < 10 µM
Antimicrobial ActivityMIC 8–16 µg/mL

Table 2: Synthetic Conditions Comparison

ConditionEthyl Ester SynthesisMethyl Ester Synthesis
SolventDMFTHF
Temperature80°C70°C
Yield75%68%

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